5-Amino-1,3-dihydroxymethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-Amino-1,3-dihydroxymethylbenzene involves multi-step chemical processes. A closely related compound, 5′-amino-2,4-dihydroxy-4″-methyl-1,1′:3′,1″-terphenyl-4′,6-dicarbonitrile, shows the complexity of synthesizing amino-dihydroxy derivatives. The synthesis often requires specific conditions and starting materials to introduce the desired functional groups accurately (Verma, Quraishi, & Singh, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Amino-1,3-dihydroxymethylbenzene can be elucidated through techniques like X-ray diffraction, providing insights into the arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules. For example, the study on 1-(bromomethyl)-3,5-dimethoxybenzene provided detailed structural characterization using spectroscopic techniques (Saeed et al., 2024).
Chemical Reactions and Properties
Compounds with similar structural features exhibit varied chemical behaviors depending on their functional groups and molecular configuration. For instance, fluorinated polyimides based on derivatives of benzene show remarkable thermal stability and low moisture absorption, which are critical properties for materials science applications (Yang & Hsiao, 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and density, of compounds like 5-Amino-1,3-dihydroxymethylbenzene, are influenced by their molecular structure. These properties are essential for determining the compound's practical applications and handling requirements. For example, the solubility and thermal behavior of synthesized polymers provide insight into their potential use in various industrial applications (Yang & Hsiao, 2004).
Chemical Properties Analysis
The chemical properties of amino-dihydroxybenzene derivatives are largely determined by the presence of functional groups such as amino and hydroxyl groups. These groups can participate in a range of chemical reactions, offering a pathway to synthesize a variety of chemical compounds. The reactivity towards different reagents and conditions can lead to the formation of complex molecules with diverse applications (Verma, Quraishi, & Singh, 2015).
Scientific Research Applications
1. Aminoacyl-tRNA Synthetase Inhibitors
- Application Summary: The compound is used in the synthesis of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues, which are designed as Aminoacyl-tRNA Synthetase inhibitors .
- Methods of Application: A series of six amino acids were coupled to the purine-like 7-amino-5-hydroxymethylbenzimidazole nucleoside analogue following an optimized synthetic pathway .
- Results: Upon the evaluation of the inhibitory potency of the newly obtained analogues, nanomolar inhibitory activities were noted for the leucine and isoleucine analogues targeting class I aaRS enzymes .
2. Urease Inhibitory Activity
- Application Summary: The compound is used in the synthesis of novel 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which are evaluated for their urease inhibitor activities .
- Methods of Application: The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
- Results: Comparison between the urease inhibitory activity of compounds with the IC 50 of (2.85–5.83 µM) and thiourea and hydroxyurea as standards inhibitors with the IC 50 of (22.00 and 100.00 µM, respectively) proved the high activity of the synthesized compounds against the mentioned enzyme .
Safety And Hazards
When handling “5-Amino-1,3-dihydroxymethylbenzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Relevant Papers
A paper titled “Synthesis and characterization of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one as an energetic material” discusses the synthesis of a related compound, providing insight into potential synthetic routes for similar compounds .
properties
IUPAC Name |
[3-amino-5-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRLJOVKGWVBHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-dihydroxymethylbenzene |
Synthesis routes and methods
Procedure details
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